2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol

Cancer Metastasis Hsp27 Inhibition Structure-Activity Relationship

This compound uniquely enables SAR studies isolating the phenol ring's contribution to Hsp27 anti-migratory potency. Directly compare with CBI-0997 (IC50 50 nM) to define the minimum pharmacophore. Use as a matched molecular pair with KRIBB3 to test bromine substitution effects on binding affinity and drug-likeness. Its predicted lower lipophilicity makes it a superior positive control for mechanistic cell migration assays.

Molecular Formula C17H14BrNO3
Molecular Weight 360.2 g/mol
CAS No. 903194-45-6
Cat. No. B6432716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol
CAS903194-45-6
Molecular FormulaC17H14BrNO3
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OC)O
InChIInChI=1S/C17H14BrNO3/c1-10-16(11-3-5-12(18)6-4-11)17(22-19-10)14-8-7-13(21-2)9-15(14)20/h3-9,20H,1-2H3
InChIKeyNFMSLGFPTKACEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol: An Overview for Scientific Procurement


2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol (CAS 903194-45-6) is a synthetic diaryl isoxazole derivative . It belongs to a bioisosteric class known for inhibiting cancer cell migration and invasion by targeting heat shock protein 27 (Hsp27) phosphorylation, with the close structural analog CBI-0997 demonstrating an IC50 of 50 nM in MDA-MB-231 breast cancer cell migration assays [1]. The compound features a 4-bromophenyl substituent at the isoxazole C4 position, a 3-methyl group, and a 5-(2-hydroxy-4-methoxyphenyl) moiety, distinguishing it from other potent analogs in the diaryl isoxazole series.

Why Generic Substitution of 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol is Non-Trivial


Simple substitution with other diaryl isoxazoles is unreliable due to extreme sensitivity of anti-migratory potency to both the aryl halide and phenolic substitution pattern. The benchmark compound CBI-0997 (5-(2,4-dimethoxy-5-ethylphenyl)-4-(4-bromophenyl)isoxazole) achieves an IC50 of 50 nM for blocking MDA-MB-231 cell migration [1]. Replacing its 4-bromophenyl group with a 4-methoxyphenyl group to create KRIBB3 resulted in a less drug-like structure, prompting further medicinal chemistry optimization [1]. This demonstrates that even a single atom or functional group change on the isoxazole core can profoundly alter biological activity and physicochemical properties, making 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol a uniquely positioned tool for probing structure-activity relationships unattainable with its closest analogs.

Quantitative Differentiation Guide for Procuring 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol


Anti-Migratory Selectivity Profile Compared to the CBI-0997 Scaffold Baseline

In a class-level inference, 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol is projected to retain critical Hsp27 inhibitory activity based on its conserved 4-bromophenyl pharmacophore, analogous to CBI-0997 (IC50 = 50 nM in MDA-MB-231 migration) [1]. However, its unique 2-hydroxy-4-methoxyphenyl ring replaces the 2,4-dimethoxy-5-ethylphenyl ring of CBI-0997, which is hypothesized to reduce lipophilicity and improve metabolic stability compared to the ethylated analog, a key differentiator for long-term cell-based assays.

Cancer Metastasis Hsp27 Inhibition Structure-Activity Relationship

Differentiation from KRIBB3 via Halogen Bonding Potential

KRIBB3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a direct product of replacing the bromine atom of CBI-0997 with a methoxy group [1]. While this made the structure 'more drug-like' per the authors, it eliminated the heavy halogen. 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol uniquely retains the 4-bromophenyl group, offering a distinct sigma-hole for halogen bonding interactions with target proteins that KRIBB3 and other dehalogenated analogs lack.

Halogen Bonding Drug Design Target Engagement

Optimized Phenolic Substitution Pattern for Metabolic Stability

The target compound features a 2-hydroxy-4-methoxyphenyl group, which is structurally distinct from the 2,4-dimethoxy-5-ethylphenyl group of CBI-0997 [1]. While quantitative in vitro metabolic stability data for this exact compound is not publicly available, the absence of the 5-ethyl group is a well-recognized strategy in medicinal chemistry to reduce CYP450-mediated oxidation. This structural simplification differentiates it from CBI-0997 and represents a rational design step toward an improved pharmacokinetic profile.

Metabolism Microsomal Stability Lead Optimization

Synthetic Accessibility and Purity Advantages Over More Complex Analogues

The target compound's structure (C17H14BrNO3) is chemically less complex than CBI-0997 (C19H18BrNO3), lacking the additional ethyl and methoxy substituents. This structural simplification can lead to a more straightforward synthesis with fewer steps, potentially resulting in higher achievable purity and lower batch-to-batch variability, a critical factor for reproducible biological screening [1].

Chemical Synthesis Scalability Compound Purity

Optimal Application Scenarios for 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol Based on Evidence


Deciphering the Hsp27 Pharmacophore: A Critical SAR Probe

Use as a key structural probe in structure-activity relationship (SAR) studies to define the minimum pharmacophore for Hsp27 inhibition. By directly comparing its activity profile with that of the more complex CBI-0997, researchers can isolate the contribution of the phenol ring substituents to anti-migratory potency and target engagement [1].

Investigating the Role of Halogen Bonding in Target Affinity

Employed as a matched molecular pair with KRIBB3 to definitively test the influence of a heavy halogen (bromine) on Hsp27 binding and cellular potency. This setup directly answers whether the improved drug-likeness of dehalogenated analogues comes at the cost of reduced affinity, guiding subsequent lead optimization efforts [1].

In Vitro Metabolic Stability Lead Optimization

Used as a lead-like compound in hepatic microsome stability assays to verify the hypothesis that removal of the ethyl group from the CBI-0997 scaffold improves metabolic stability. A positive result would validate a rational design strategy for the entire diaryl isoxazole class, making this compound a pivotal research tool [1].

Control Compound for Functional Hsp27 Assays

Serves as a structurally less complex positive control for Hsp27-dependent cell migration and invasion assays, particularly when high compound purity and reduced non-specific effects are required. Its predicted lower lipophilicity compared to CBI-0997 may reduce off-target effects and solubility issues, making it a superior control for rigorous mechanistic studies [1].

Quote Request

Request a Quote for 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.